![molecular formula C9H14N4O B2642542 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1484891-23-7](/img/structure/B2642542.png)
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
“4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound . It is related to a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized .
Synthesis Analysis
The synthesis of 1-H-pyrazole-3-carboxamide derivatives involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular structure of “4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide” is represented by the Inchi Code: 1S/C9H14N4O/c1-13-5-7 (10)8 (12-13)9 (14)11-6-3-2-4-6/h5-6H,2-4,10H2,1H3, (H,11,14) .Physical And Chemical Properties Analysis
The physical form of “4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide” is oil . It has a molecular weight of 194.24 .Scientific Research Applications
- FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis. Inhibiting FLT3 is crucial for treating acute myeloid leukemia (AML). Research has shown that derivatives of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide exhibit excellent FLT3 inhibition, making them potential candidates for AML therapy .
- CDKs play a critical role in cell cycle regulation. Some derivatives of this compound have demonstrated potent CDK inhibition. Researchers are exploring their potential as anticancer agents, especially in solid tumors .
- A specific derivative, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide , has been rationally designed as a multi-target directed ligand (MTDL). It shows affinity for β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are promising for developing disease-modifying therapies against AD .
- The same series of pyrazole derivatives mentioned earlier also exhibit antiproliferative activity. Their impact on cell growth and viability is being investigated in various cancer cell lines .
- Researchers use 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide as a chemical probe to study cellular processes. Its unique structure allows for specific interactions with biological targets, aiding in understanding cellular pathways .
- Medicinal chemists explore modifications to the pyrazole scaffold to enhance selectivity, potency, and pharmacokinetic properties. Rational design and optimization of derivatives can lead to novel drug candidates for various diseases .
FLT3 Kinase Inhibition
CDK (Cyclin-Dependent Kinase) Inhibition
Alzheimer’s Disease (AD) Therapy
Antiproliferative Activity
Chemical Biology Research
Drug Design and Optimization
Safety And Hazards
The safety information for “4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-amino-N-cyclobutyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-7(10)8(12-13)9(14)11-6-3-2-4-6/h5-6H,2-4,10H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILOPFIVQCAHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
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